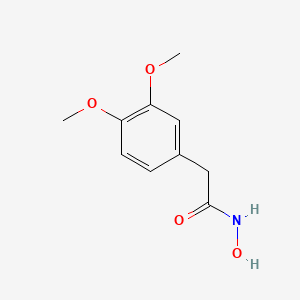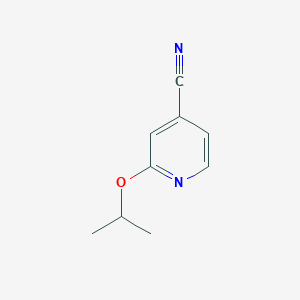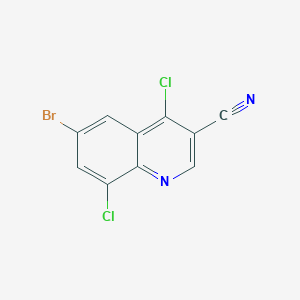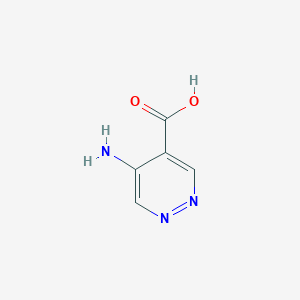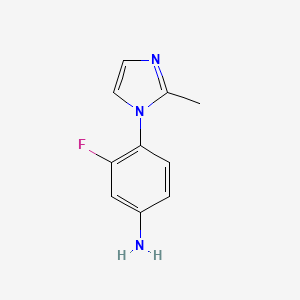
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline
描述
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that can be associated with the class of fluorinated imidazoles. These compounds are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as antitumor agents. The presence of both a fluorine atom and an imidazole ring in the molecule suggests that it may exhibit unique chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related fluorinated imidazole compounds has been reported in the literature. For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines was achieved using Selectfluor as the fluorinating reagent in aqueous conditions, which resulted in moderate to good yields of the monofluorinated product . Although this does not directly describe the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline would consist of a fluorine atom attached to a benzene ring, which is further substituted with an imidazole ring bearing a methyl group. The fluorine atom is likely to influence the electronic properties of the benzene ring due to its high electronegativity, potentially affecting the reactivity of the compound.
Chemical Reactions Analysis
Fluorinated imidazoles can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, depending on the substituents present on the benzene ring and the imidazole moiety. The fluorine atom can activate the benzene ring towards electrophilic aromatic substitution, while the imidazole ring can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline would be influenced by the presence of the fluorine atom and the imidazole ring. The compound is expected to have a relatively high melting point and stability due to the aromatic nature and the strong carbon-fluorine bond. The electron-withdrawing effect of the fluorine atom could also impact the acidity and basicity of the compound, as well as its solubility in organic solvents and water.
安全和危害
属性
IUPAC Name |
3-fluoro-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACCHDMXPSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

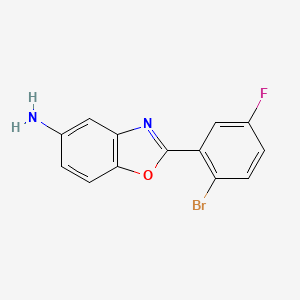
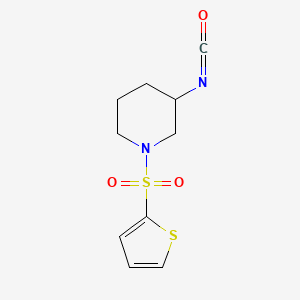
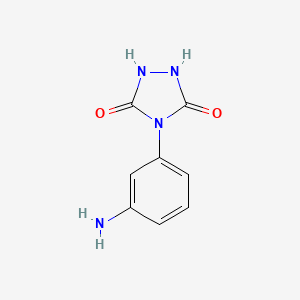

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
